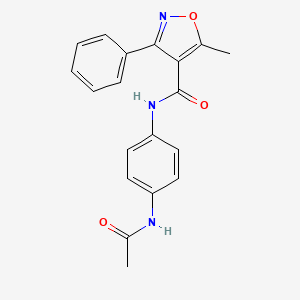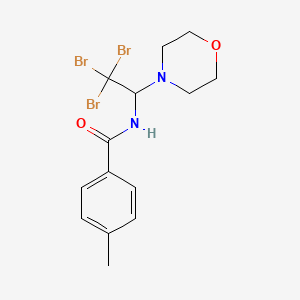
N-(4-acetamidophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetamidophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features an acetamidophenyl group and a carboxamide group, contributing to its diverse chemical reactivity and potential biological activities.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
Target of Action
The primary target of N-(4-acetamidophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide, also known as N-[4-(acetylamino)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide, is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate a variety of physiological processes including inflammation, pain, and fever .
Mode of Action
This compound acts as a potent and selective reversible inhibitor of COX-2 . It binds to the active site of the COX-2 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation, pain, and fever .
Biochemical Pathways
The compound’s action primarily affects the arachidonic acid pathway . By inhibiting COX-2, it prevents the conversion of arachidonic acid into prostaglandin H2, the precursor of other prostaglandins and thromboxanes . These molecules are involved in various physiological processes such as inflammation, pain sensation, and regulation of body temperature .
Pharmacokinetics
Similar compounds are generally well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of COX-2 and the subsequent decrease in prostaglandin production result in reduced inflammation, pain, and fever . This makes the compound effective as an analgesic and antipyretic agent .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its absorption and distribution . Additionally, factors such as temperature and humidity can impact the stability of the compound .
生化学分析
Biochemical Properties
. It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to active sites or allosteric sites on enzymes or proteins, which can modulate their activity .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies would need to be conducted to determine the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-(4-acetamidophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide at different dosages in animal models have not been studied .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the oxazole ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as an α-haloketone, with an amide in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
For industrial-scale production, continuous flow reactors are often employed to ensure consistent product quality and yield. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts, such as palladium on carbon (Pd/C), may be used to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
N-(4-acetamidophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C), resulting in the reduction of the oxazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl ring or oxazole ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may lead to partially or fully reduced oxazole rings.
類似化合物との比較
N-(4-acetamidophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can be compared with other similar compounds, such as:
4-Acetamidophenol (Acetaminophen): Both compounds contain an acetamidophenyl group, but this compound has an additional oxazole ring, which may confer different chemical and biological properties.
Sulfenamides, Sulfinamides, and Sulfonamides: These compounds also contain sulfur-nitrogen bonds and have applications in pharmaceuticals and agrochemicals. the presence of the oxazole ring in this compound distinguishes it from these compounds.
特性
IUPAC Name |
N-(4-acetamidophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-12-17(18(22-25-12)14-6-4-3-5-7-14)19(24)21-16-10-8-15(9-11-16)20-13(2)23/h3-11H,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBYQEUSXWANSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![piperidinomethyl[2-(2-pyridyl)ethyl]phosphinic acid](/img/structure/B5568295.png)
![5-allyl-6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5568300.png)
![2-[(4-CHLOROPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE](/img/structure/B5568315.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5568316.png)
![2-[(4-chlorophenyl)sulfonyl]-5-(trifluoromethyl)pyridine](/img/structure/B5568335.png)
![N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B5568342.png)
![6-acetyl-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B5568345.png)
![6-methyl-2-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperazinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5568352.png)
![N,1,7-trimethyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]indole-2-carboxamide](/img/structure/B5568358.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-methyl-N-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B5568368.png)
![4-METHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}QUINAZOLINE](/img/structure/B5568373.png)
![1-[2-(3,4-dimethylphenoxy)propanoyl]-3-methylpiperidine](/img/structure/B5568377.png)
![4-[2-(2-Tert-butylphenoxy)acetamido]benzamide](/img/structure/B5568380.png)
